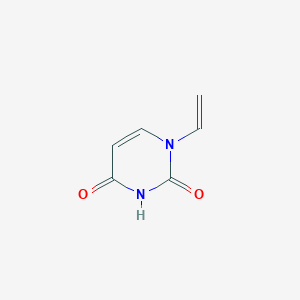
1-Vinylpyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Vinylpyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyrimidine ring with two keto groups at positions 2 and 4, and an ethenyl group attached to the ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Vinylpyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One efficient method involves the use of a catalyst-free, aqueous ethanol-mediated synthesis. This method employs 2-aminothiazole, N’,N’-dimethyl barbituric acid/barbituric acid, and different aldehydes at 80°C in an aqueous ethanol medium . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as mechanochemical solvent-free synthesis. This method provides several advantages, including being environmentally friendly, using a simple workup procedure, and affording high yields .
化学反应分析
Types of Reactions: 1-Vinylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.
科学研究应用
1-Vinylpyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antioxidant activity, which is crucial in combating oxidative stress-related diseases . In medicine, derivatives of this compound have shown promise as potential anticancer agents due to their ability to inhibit specific molecular targets . Additionally, it has applications in the industry as a precursor for various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Vinylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in the death of the bacterial cells.
相似化合物的比较
1-Vinylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as quinazoline-2,4(1H,3H)-dione and quinolin-2,4-dione. These compounds share similar structural features but differ in their biological activities and applications. For example, quinazoline-2,4(1H,3H)-dione derivatives have been studied for their antimicrobial activities, while quinolin-2,4-dione derivatives are known for their pharmaceutical importance .
List of Similar Compounds
- Quinazoline-2,4(1H,3H)-dione
- Quinolin-2,4-dione
- Pyrimidine-2,4(1H,3H)-dione (Uracil)
属性
CAS 编号 |
105304-39-0 |
|---|---|
分子式 |
C6H6N2O2 |
分子量 |
138.12 g/mol |
IUPAC 名称 |
1-ethenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6N2O2/c1-2-8-4-3-5(9)7-6(8)10/h2-4H,1H2,(H,7,9,10) |
InChI 键 |
JXBOFERRSCSVGT-UHFFFAOYSA-N |
SMILES |
C=CN1C=CC(=O)NC1=O |
规范 SMILES |
C=CN1C=CC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B1649745.png)
![2-{[Sec-butyl(2-chlorobenzoyl)amino]methyl}-5-(diethylamino)phenyl 4-(acetylamino)-1-benzenesulfonate](/img/structure/B1649747.png)
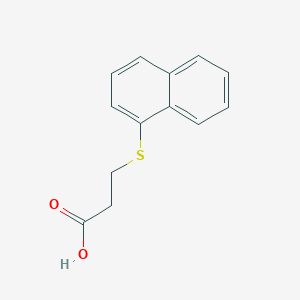
amino]methyl}-4-(dimethylamino)phenyl]-1-cyclopentanecarboxamide](/img/structure/B1649752.png)
![[1-[(4-Bromophenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1649754.png)
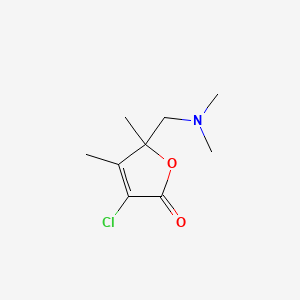
![N-{[5-(benzylsulfanyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-N'-(3-chloro-4-methylphenyl)urea](/img/structure/B1649756.png)
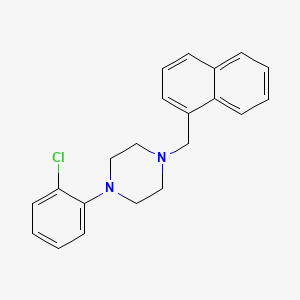

![3-[Benzyl(4-methoxybenzyl)amino]-2-hydroxypropyl butyrate](/img/structure/B1649759.png)

![{4-[6-(2-Chloro-5-methylphenoxy)-4-pyrimidinyl]piperazino}(cyclohexyl)methanone](/img/structure/B1649762.png)
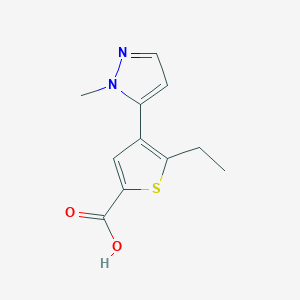
![N-[(4-methylphenyl)methylideneamino]-4-nitroaniline](/img/structure/B1649765.png)
